

"2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" chemical structure

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Compound of Interest

Compound Name: 2-Bromo-1-thiazol-4-yl-ethanone
hydrobromide

Cat. No.: B1377918

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An In-depth Technical Guide to **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide**: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a pivotal heterocyclic building block in modern medicinal chemistry. As a bifunctional molecule, it incorporates both a reactive α -bromoketone moiety and a thiazole ring, a scaffold frequently found in pharmacologically active compounds. The α -bromoketone serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the thiazole ring provides a stable aromatic core that can engage in various biological interactions. This dual functionality makes it an invaluable synthon for constructing more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and key applications, with a focus on practical insights for researchers in drug development.

Physicochemical and Structural Characteristics

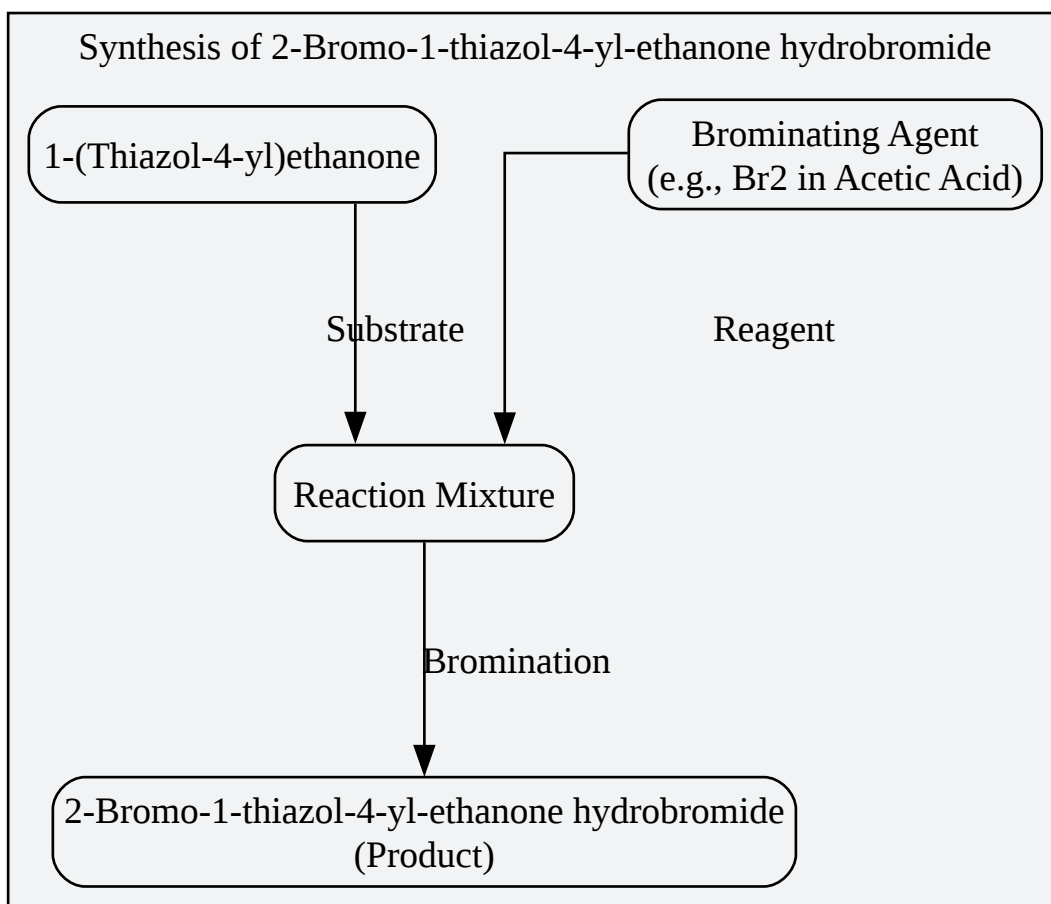
The utility of **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** in organic synthesis is underpinned by its distinct physicochemical properties. It is typically supplied as a stable, off-white to yellow crystalline solid. The hydrobromide salt form enhances its stability and handling properties compared to the free base.

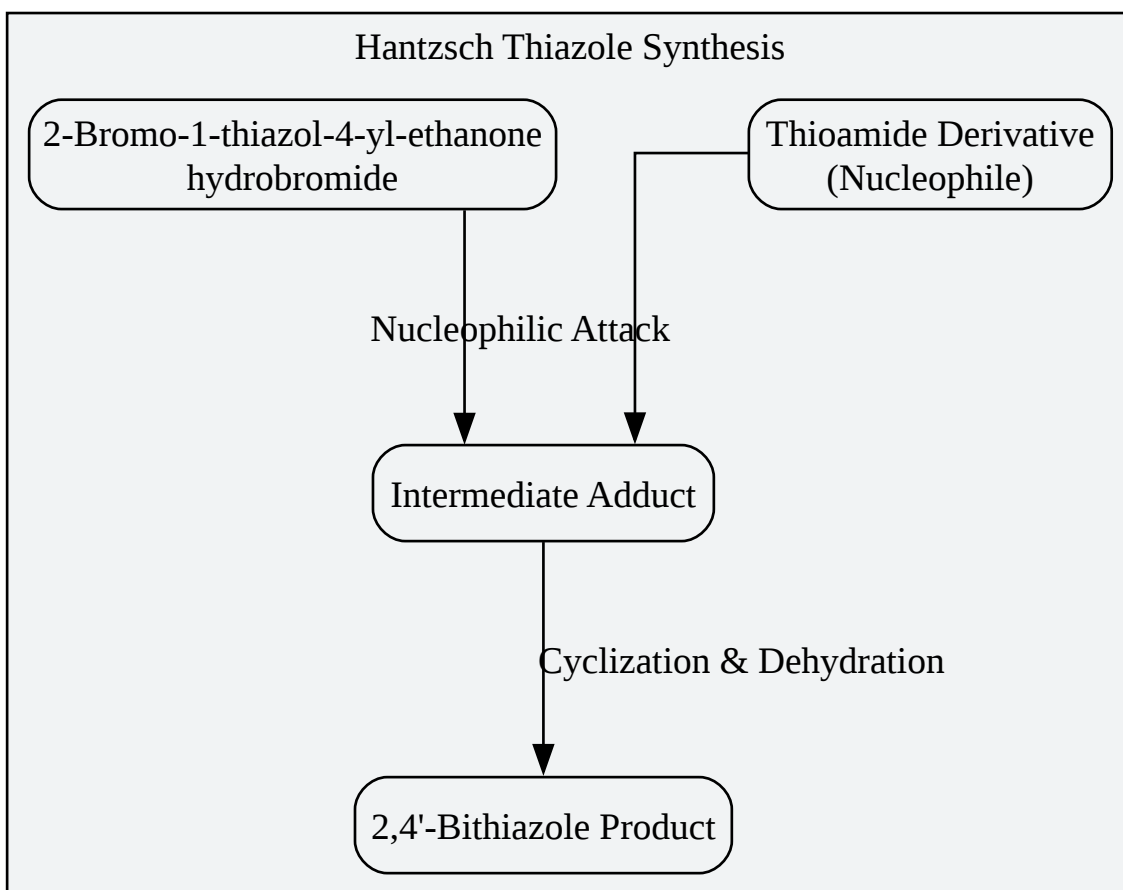
Property	Value	Source
Molecular Formula	C5H5Br2NOS	
Molecular Weight	286.97 g/mol	
Appearance	Off-white to yellow crystalline solid	
Melting Point	198-202 °C (decomposes)	
Solubility	Soluble in polar aprotic solvents (e.g., DMF, DMSO)	
SMILES	C1=C(SC=N1)C(=O)CBr.Br	
InChI	InChI=1S/C5H4BrNOS.BrH/c6-3-5(8)4-1-7-2-9-4;/h1-2H,3H2;1H	

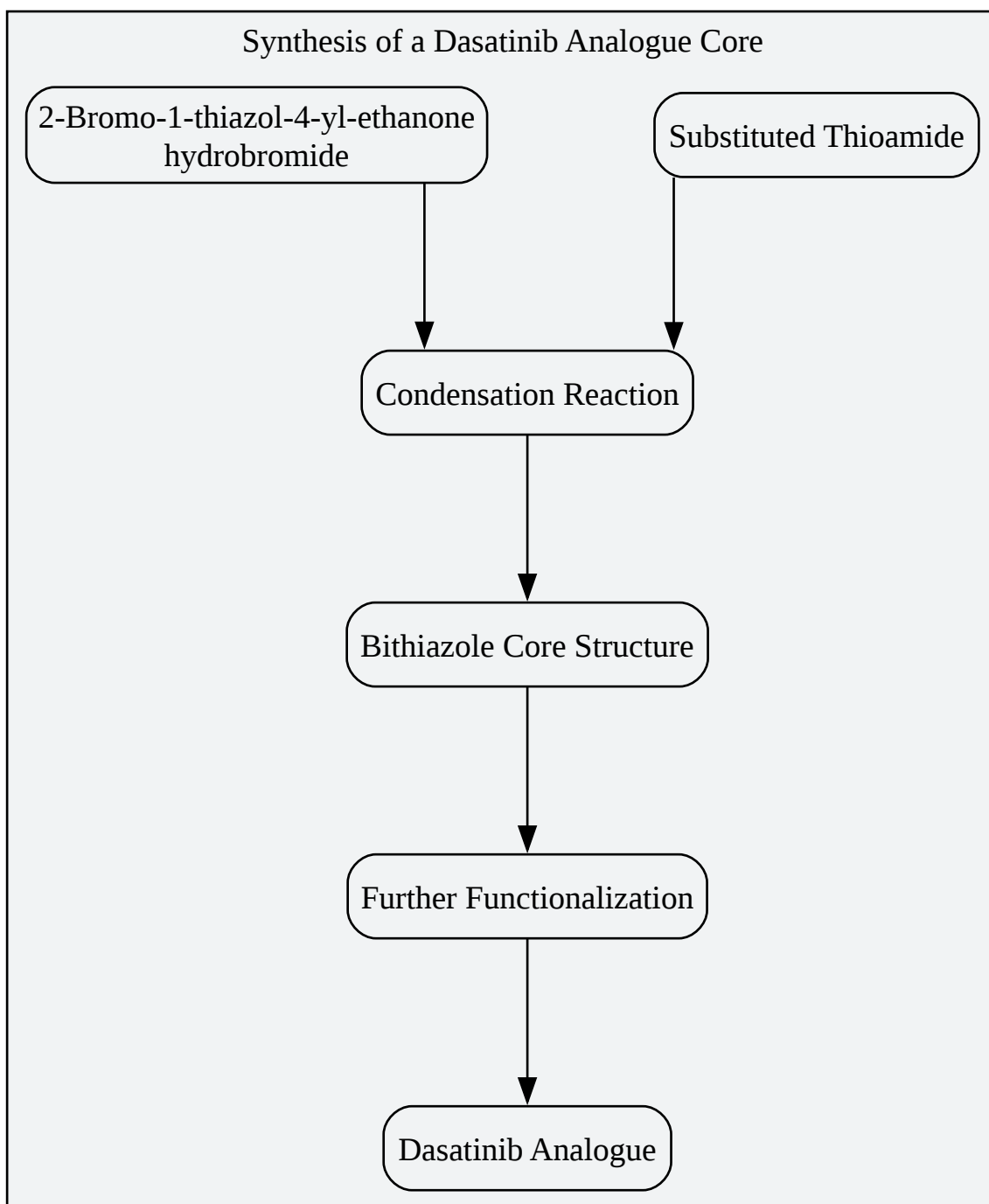
Synthesis and Characterization

Synthetic Pathway

The most common laboratory-scale synthesis of **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** involves the bromination of a suitable precursor, 1-(thiazol-4-yl)ethanone. The choice of brominating agent and reaction conditions is critical to achieving high yield and purity while minimizing side reactions. Dioxane dibromide or elemental bromine in a suitable solvent like acetic acid are frequently employed. The reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.







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